5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine
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Overview
Description
“5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine” is a chemical compound with the CAS Number: 735320-37-3 . It has a molecular weight of 350.87 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 4-benzyl-1-[(6-chloro-3-pyridinyl)sulfonyl]piperidine . The InChI code is 1S/C17H19ClN2O2S/c18-17-7-6-16(13-19-17)23(21,22)20-10-8-15(9-11-20)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Its molecular weight is 350.87 .Scientific Research Applications
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The compound “5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine” can serve as a key intermediate in synthesizing various biologically active piperidines. These derivatives can be designed to target specific receptors or enzymes within biological systems, leading to potential new treatments for diseases.
Development of Antiviral Agents
Recent studies have highlighted the potential of piperidine derivatives as broad-spectrum antiviral agents . This compound could be used to synthesize novel derivatives that exhibit high activity against viruses like influenza (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3), with the possibility of exploring its efficacy against other viral pathogens.
Anti-Tubercular Activity
Piperidine derivatives have been investigated for their anti-tubercular properties. The structural framework of “5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine” could be modified to enhance its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-(4-benzylpiperidin-1-yl)sulfonyl-2-chloropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-17-7-6-16(13-19-17)23(21,22)20-10-8-15(9-11-20)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNCVANGABHEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332461 |
Source
|
Record name | 5-(4-benzylpiperidin-1-yl)sulfonyl-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85199161 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine | |
CAS RN |
735320-37-3 |
Source
|
Record name | 5-(4-benzylpiperidin-1-yl)sulfonyl-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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